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For Researchers, Scientists, and Drug Development Professionals

Introduction
Batzelladine L and its derivatives represent a compelling class of marine-derived guanidine

alkaloids with a broad spectrum of biological activities. Isolated from marine sponges of the

genus Batzella and Monanchora, these compounds feature a unique and complex tricyclic

guanidine core structure. This structural complexity is intrinsically linked to their diverse

pharmacological profile, which includes potent antimalarial, cytotoxic, anti-HIV, and antifungal

properties. This technical guide provides an in-depth overview of the core scientific data and

methodologies related to Batzelladine L derivatives, serving as a valuable resource for

researchers engaged in natural product synthesis, drug discovery, and the development of

novel therapeutic agents.

Core Structure and Synthesis
The characteristic feature of batzelladine alkaloids is the presence of at least one tricyclic

guanidine moiety, often linked via an ester bond to another guanidinic group. The synthesis of

these complex natural products and their analogues is a significant challenge in organic

chemistry, often involving multi-step sequences.
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The total synthesis of batzelladine derivatives has been approached through various strategies.

A common theme involves the stereoselective construction of the bicyclic and tricyclic

guanidine systems. Key reactions employed in these syntheses include:

1,3-Dipolar Cycloaddition: This reaction has been utilized to form the 2,5-disubstituted

pyrrolidine ring system, a key intermediate in the synthesis of the batzelladine core.

Mitsunobu Reaction: This reaction is employed for the formation of the tricyclic guanidine

structure.

Esterification: The coupling of the guanidine-containing fragments is often achieved through

esterification.

[4+3] Cycloaddition: A rhodium-catalyzed formal [4+3] cycloaddition has been used to

construct the dehydrotropane core of the vessel fragment of batzelladine B.

A concise synthesis of (+)-batzelladine B has been achieved in nine steps (longest linear

sequence) from simple pyrrole-based starting materials, highlighting the use of aromatic

nitrogen heterocycles to streamline the synthetic route.

Biological Activities and Quantitative Data
Batzelladine L and its derivatives have demonstrated significant activity across a range of

therapeutic areas. The following tables summarize the key quantitative data from various in

vitro studies.

Antimalarial Activity
Batzelladine L and its analogues have shown potent activity against Plasmodium falciparum,

the parasite responsible for the most severe form of malaria.
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Compound/Derivati
ve

Parasite Strain IC50 (µM) Reference

Batzelladine L
FcB1 (chloroquine-

resistant)
0.3

Batzelladine L
3D7 (chloroquine-

sensitive)
0.4

Analogue 14h
D6 (chloroquine-

sensitive)
1.25

Analogue 14h
W2 (chloroquine-

resistant)
1.64

Analogue 20l
D6 (chloroquine-

sensitive)
0.88

Analogue 20l
W2 (chloroquine-

resistant)
1.07

Cytotoxic Activity
Several batzelladine derivatives have exhibited cytotoxicity against various human cancer cell

lines.
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Compound/Derivati
ve

Cell Line IC50 (µM) Reference

Batzelladine O PC3 (prostate)
Not specified (low

micromolar)

Batzelladine P PC3 (prostate)
Not specified (low

micromolar)

Batzelladine O
PC3-DR (docetaxel-

resistant prostate)

Not specified (low

micromolar)

Batzelladine P
PC3-DR (docetaxel-

resistant prostate)

Not specified (low

micromolar)

Batzelladine O 22Rv1 (prostate)
Not specified (low

micromolar)

Batzelladine P 22Rv1 (prostate)
Not specified (low

micromolar)

Anti-HIV Activity
Batzelladines were among the first natural products identified to inhibit the binding of the HIV

envelope glycoprotein gp120 to the CD4 receptor on T-cells, a critical step in viral entry.

Compound/Derivati
ve

Assay IC50 (µM) Reference

Batzelladine A
gp120-CD4 binding

inhibition
31

Batzelladine F

analogues

HIV-1 envelope-

mediated cell-cell

fusion

0.8 - 3.0

Antifungal and Other Activities
Batzelladine derivatives have also shown promise as antifungal agents and exhibit other

antimicrobial activities.
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Compound/De
rivative

Organism/Targ
et

Activity Metric Value Reference

Batzelladine D

Saccharomyces

cerevisiae

(Pdr5p

transporter)

Reverses

fluconazole

resistance

-

Norbatzelladine

L

Saccharomyces

cerevisiae

(Pdr5p

transporter)

Reverses

fluconazole

resistance

-

Batzelladine L
Mycobacterium

tuberculosis
MIC 1.68 µg/mL

Batzelladine L
Mycobacterium

intracellulare
IC50 0.25 µg/mL

Batzelladine L
Leishmania

donovani
IC50 1.9 µg/mL

Mechanisms of Action & Signaling Pathways
The diverse biological activities of batzelladine derivatives are a result of their interaction with

multiple cellular targets and pathways.

Induction of Apoptosis and Autophagy
Batzelladines O and P have been shown to induce both apoptosis and autophagy in human

prostate cancer cells. The induction of apoptosis is characterized by the cleavage of caspase-3

and poly (ADP-ribose) polymerase (PARP). Simultaneously, these compounds induce a pro-

survival autophagic response, evidenced by the upregulation of LC3B-II and the suppression of

the mammalian target of rapamycin (mTOR).
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Batzelladine-induced apoptosis and autophagy pathways.

Inhibition of HIV-1 Entry
The anti-HIV activity of certain batzelladine derivatives stems from their ability to inhibit the

interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on host T-

cells. This binding is the initial and essential step for HIV-1 to enter and infect host cells. By

blocking this interaction, batzelladine derivatives effectively prevent viral entry.
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Inhibition of HIV-1 gp120-CD4 binding by Batzelladine derivatives.

Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the

biological activities of Batzelladine L derivatives.

Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of

culture medium.

Compound Treatment: After 24 hours of incubation, treat the cells with various

concentrations of the Batzelladine L derivative for 72 hours.

MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours

at 37°C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15559758?utm_src=pdf-body-img
https://www.benchchem.com/product/b15559758?utm_src=pdf-body
https://www.benchchem.com/product/b15559758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Incubate for 15 minutes with shaking and measure the

absorbance at 492 nm using a microplate reader.

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that

inhibits cell growth by 50% compared to the untreated control.

Antiplasmodial Assay (SYBR Green I-based
Fluorescence Assay)
This assay is used to determine the in vitro antimalarial activity of compounds against

Plasmodium falciparum.

Protocol:

Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) or resistant strains of P.

falciparum in human erythrocytes.

Compound Preparation: Prepare serial dilutions of the Batzelladine L derivatives in culture

medium.

Treatment: Add the compound dilutions to the parasite cultures in a 96-well plate and

incubate for 72 hours.

Lysis and Staining: Lyse the red blood cells and add SYBR Green I dye, which intercalates

with the parasitic DNA.

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate

reader.

Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the

compound concentration.

HIV-1 Entry Inhibition Assay (gp120-CD4 Binding ELISA)
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This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibition of the gp120-CD4

interaction.

Protocol:

Plate Coating: Coat a 96-well ELISA plate with recombinant human CD4.

Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.

Incubation with Inhibitor: Add serial dilutions of the Batzelladine L derivative to the wells,

followed by the addition of recombinant HIV-1 gp120. Incubate to allow for binding.

Detection Antibody: Add a primary antibody that specifically binds to gp120, followed by a

secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to

produce a colored product.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a

microplate reader.

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion
Batzelladine L and its derivatives are a rich source of structurally novel and biologically active

compounds with significant therapeutic potential. Their diverse mechanisms of action, including

the induction of apoptosis and autophagy in cancer cells and the inhibition of HIV-1 entry, make

them attractive lead compounds for drug development. The synthetic strategies and

experimental protocols outlined in this guide provide a solid foundation for further research and

development in this exciting area of natural product chemistry and pharmacology. Continued

investigation into the structure-activity relationships and mechanisms of action of these

fascinating marine alkaloids is warranted to unlock their full therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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